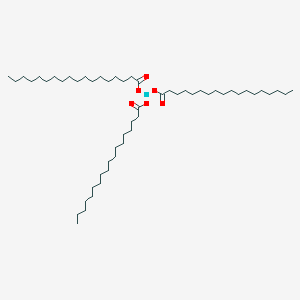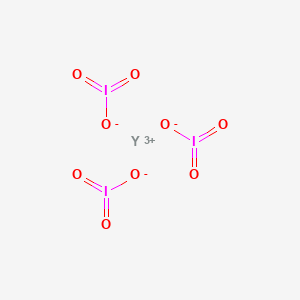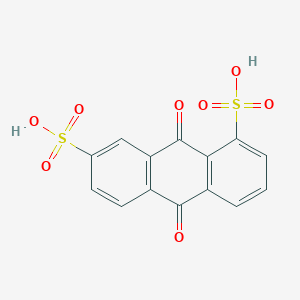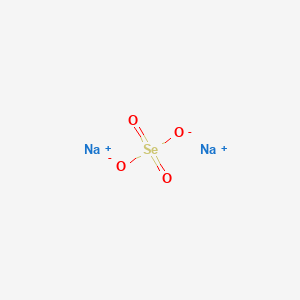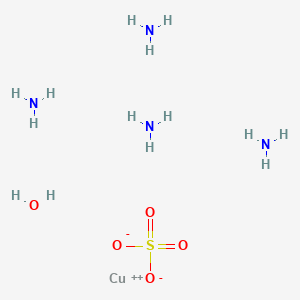
Sulfate de cuivre ammoniacal
Vue d'ensemble
Description
Cupric sulfate, ammoniated, also known as tetraamminecopper(II) sulfate monohydrate, is a dark blue to purple crystalline solid. It is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]SO4. This compound is known for its distinctive color and is used in various applications, including as a reagent in chemical analysis and in the production of cellulose fibers .
Applications De Recherche Scientifique
Cupric sulfate, ammoniated, has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the analysis of various substances and in the synthesis of other copper complexes.
Biology: Employed in studies involving copper metabolism and its role in biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the textile industry as a dyeing agent and in the electroplating industry as a source of copper ions
Mécanisme D'action
Target of Action
Cupric sulfate, ammoniated, also known as copper;azane;sulfate;hydrate, primarily targets copper-dependent enzymes in the body . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is also a component of intrauterine contraceptive devices (IUD) and the release of copper is necessary for their important contraceptive effects .
Mode of Action
Cupric sulfate interacts with its targets by being absorbed from the intestine, transported quickly into blood serum, and deposited in the liver bound to metallothionein . It is then released and incorporated into ceruloplasmin, a copper-specific transport protein .
Biochemical Pathways
Cupric sulfate affects various biochemical pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .
Pharmacokinetics
Cupric sulfate is used as an intravenous copper supplement for Total Parenteral Nutrition (TPN) . The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source
Result of Action
The molecular and cellular effects of cupric sulfate’s action are diverse. It can cause severe irritation of the upper respiratory tract, conjunctivitis and edema of eyelids, skin irritation, and severe gastroenteric distress: vomiting, pain, local corrosion, and hemorrhages .
Action Environment
Cupric sulfate, ammoniated, is a dark blue crystalline solid with a faint odor of ammonia . It is soluble in water and gives off ammonia when heated to 120°C . The primary hazard is the threat to the environment, and immediate steps should be taken to limit its spread . It is used as a pesticide, to print fabrics, and to make other copper compounds . The action, efficacy, and stability of cupric sulfate can be influenced by environmental factors such as pH and temperature .
Analyse Biochimique
Biochemical Properties
Cupric sulfate, ammoniated, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the activities of Cu-containing enzymes such as superoxide dismutase, polyphenol oxidase, and diamine oxidase . The nature of these interactions involves the compound’s ability to donate or accept electrons, which is a crucial aspect of many biochemical reactions .
Cellular Effects
Cupric sulfate, ammoniated, has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to cause significant reductions in body weight gain in both rats and mice when administered in high concentrations . It also induces severe gastroenteric distress when ingested .
Molecular Mechanism
The molecular mechanism of action of Cupric sulfate, ammoniated, involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to catalyze reactions that result in the production of hydroxyl radicals through the Fenton and Haber-Weiss reactions .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Cupric sulfate, ammoniated, change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For example, high exposure levels of Cupric sulfate, ammoniated, have been found to be hepatic and renal toxicant, as well as an inducer of anemia in rodents .
Dosage Effects in Animal Models
The effects of Cupric sulfate, ammoniated, vary with different dosages in animal models. For instance, concentrations of 4000 to 16,000 ppm caused significant reductions in body weight gain in both rats and mice . High doses can also lead to toxic or adverse effects .
Metabolic Pathways
Cupric sulfate, ammoniated, is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to have a role in iron turnover, ascorbic acid metabolism, phospholipid metabolism, myelin formation, glucose homeostasis, and cellular immune defense .
Transport and Distribution
Cupric sulfate, ammoniated, is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For instance, it has been found to be soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cupric sulfate, ammoniated, can be synthesized by adding a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(II) sulfate pentahydrate. The product is then precipitated using ethanol or isopropanol . The reaction can be represented as follows: [ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 + 4\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of cupric sulfate, ammoniated, involves the use of ammonia leaching processes. This method selectively leaches copper as ammine complexes from other undesired metals. The leached copper is then recovered through processes such as electro-deposition .
Analyse Des Réactions Chimiques
Types of Reactions: Cupric sulfate, ammoniated, undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions where the copper ion changes its oxidation state.
Substitution: Ammonia ligands in the complex can be replaced by other ligands under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide can oxidize the copper ion.
Reducing Agents: Sodium borohydride can reduce the copper ion.
Substitution Reactions: Ligands such as ethylenediamine can replace ammonia in the complex.
Major Products:
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of new copper-ligand complexes.
Comparaison Avec Des Composés Similaires
Cupric sulfate, ammoniated, can be compared with other copper compounds such as:
Cupric sulfate (CuSO4): Unlike cupric sulfate, ammoniated, cupric sulfate does not contain ammonia ligands and is commonly used as a fungicide and herbicide.
Cuprous oxide (Cu2O): This compound is used as a red pigment and in antifouling paints.
Cupric chloride (CuCl2): Used as a catalyst in organic reactions and as a decolorizing agent for petroleum products.
The uniqueness of cupric sulfate, ammoniated, lies in its ability to form stable ammine complexes, which are useful in various industrial and research applications.
Propriétés
IUPAC Name |
copper;azane;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.4H3N.H2O4S.H2O/c;;;;;1-5(2,3)4;/h;4*1H3;(H2,1,2,3,4);1H2/q+2;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAHXVHZPFQSDZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.[O-]S(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu(NH3)4SO4.H2O, CuH14N4O5S | |
| Record name | CUPRIC SULFATE, AMMONIATED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908605 | |
| Record name | Copper(2+) sulfate--ammonia--water (1/1/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cupric sulfate, ammoniated appears as a dark blue crystalline solid with a faint odor of ammonia. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used as a pesticide, to print fabrics, and to make other copper compounds. | |
| Record name | CUPRIC SULFATE, AMMONIATED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
Hydrate loses H 2 O and 2NH 3 at 120 and remaining 2NH 3 at 160 Decomposes at 150\'b0C. (USCG, 1999) | |
| Record name | CUPRIC SULFATE, AMMONIATED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.81 at 68 °F 1.79 at 25 °C (USCG, 1999) - Denser than water; will sink | |
| Record name | CUPRIC SULFATE, AMMONIATED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
10380-29-7 | |
| Record name | CUPRIC SULFATE, AMMONIATED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetraamminecopper(II) sulfate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10380-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammoniated cupric sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) sulfate--ammonia--water (1/1/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraamminecopper(II) sulfate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAAMMINECOPPER SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NKQ44K2RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


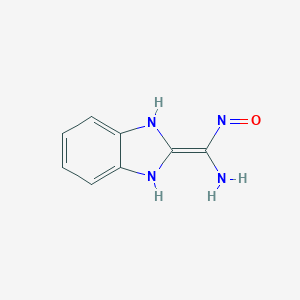

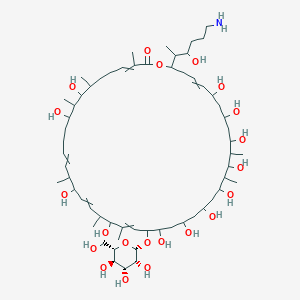
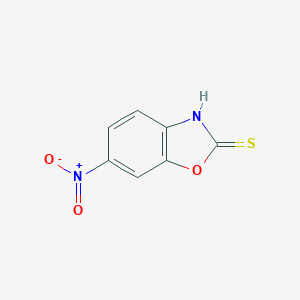
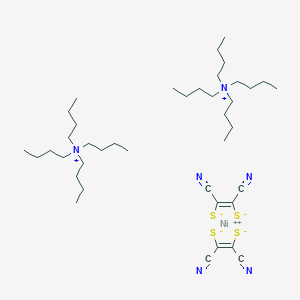
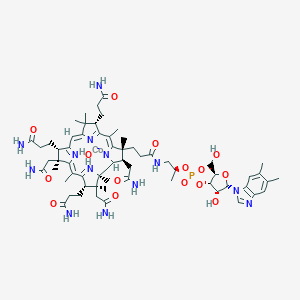

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
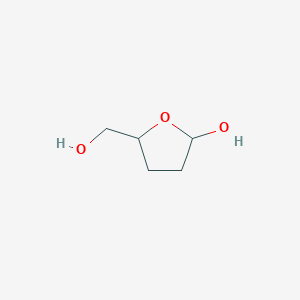
![(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione](/img/structure/B81365.png)
